molecular formula C14H7D4Cl2NO2 B196401 Diclofenac-d4 CAS No. 153466-65-0

Diclofenac-d4

Cat. No. B196401
M. Wt: 300.2 g/mol
InChI Key: DCOPUUMXTXDBNB-SCFZSLNVSA-N
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Description

Diclofenac-d4 is a non-steroidal anti-inflammatory drug (NSAID) used to relieve pain and inflammation in the body . It is widely used for treating conditions like osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, menstrual cramps, and other types of acute pain . Diclofenac-d4 is a deuterated form of diclofenac, which means that it contains four deuterium atoms. This isotopic substitution makes it useful for pharmacokinetic studies and bioanalytical assays .


Synthesis Analysis

The synthesis of Diclofenac involves a sequence of transformations such as iodination, esterification, Sonogashira cross-coupling, oxidation, and saponification . A six-step continuous flow synthesis of diclofenac sodium from commercially available aniline and chloroacetic acid has also been described .


Molecular Structure Analysis

The molecular structure of Diclofenac-d4 shows that the two aromatic rings are twisted in relation to each other, the angle of torsion being 69º and the hydrogen bond δ = 2x10-1 nm . The two chlorine atoms substituted to the phenyl ring are responsible for the maximum twisting of the ring .


Chemical Reactions Analysis

Diclofenac-d4 undergoes various chemical reactions. For instance, it undergoes photocatalytic degradation with TiO2 illuminated with UV-A light in aqueous media . Rapid, sensitive, and specific methods have been developed for the determination of diclofenac in pharmaceutical preparations by linear sweep voltammetry (LSV) and gas chromatography (GC) with mass spectrometry (MS) detection .

Scientific Research Applications

Environmental Impact and Removal Techniques

  • Environmental Occurrence and Toxicity: Diclofenac, a common anti-inflammatory drug, is prevalent in various environmental compartments. Its presence in freshwater environments poses potential toxicity to organisms like fish and mussels. Research highlights the need for effective treatment methods to address its environmental fate and toxicity concerns (Lonappan et al., 2016).
  • Wastewater Treatment: The fate of diclofenac in wastewater treatment processes is crucial. Studies focus on enhancing its elimination during biological wastewater treatment, considering the drug's poor biodegradability and low sorption to sludge (Vieno & Sillanpää, 2014).
  • Sorption and Retention: The use of surfactant-modified zeolite (SMZ) for the removal of diclofenac from aquatic environments highlights its effectiveness in sorption and retention, showcasing a potential method for environmental decontamination (Sun et al., 2017).

Analytical Methods and Detection

  • Electroanalytical Detection: The development of carbon black-based electrodes for voltammetric evaluation of diclofenac in pharmaceutical samples offers a low-cost, efficient method for drug assessment (da Cunha et al., 2019).
  • Photocatalytic Detection: The creation of a photoelectrochemical aptamer sensor for detecting diclofenac with high sensitivity showcases an advanced approach in drug monitoring, utilizing photoactive materials and bio-identification components (He et al., 2022).

Ecotoxicological Effects

  • Impact on Aquatic Life: The influence of diclofenac on aquatic organisms, especially fish species, is a significant area of research. Studies assess the chronic toxicity and bioconcentration in fish, contributing to understanding the environmental risk of diclofenac (Memmert et al., 2013).
  • Oxidative Stress in Aquatic Organisms: Investigations into diclofenac-induced oxidative stress in common carp highlight the potential environmental impact of this drug on economically valuable aquatic species (Islas-Flores et al., 2013).

Safety And Hazards

Diclofenac-d4 is toxic if swallowed and harmful in contact with skin. It causes skin and serious eye irritation. It is suspected of damaging fertility or the unborn child. It causes damage to organs (cardiovascular system, gastrointestinal tract, liver, renal system) through prolonged or repeated exposure . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

2-[2,3,4,5-tetradeuterio-6-(2,6-dichloroanilino)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO2/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19/h1-7,17H,8H2,(H,18,19)/i1D,2D,4D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCOPUUMXTXDBNB-SCFZSLNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])CC(=O)O)NC2=C(C=CC=C2Cl)Cl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20512155
Record name [2-(2,6-Dichloroanilino)(~2~H_4_)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diclofenac-d4

CAS RN

153466-65-0
Record name [2-(2,6-Dichloroanilino)(~2~H_4_)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
311
Citations
P Szpot, O Wachełko, M Zawadzki - Toxics, 2022 - mdpi.com
… The same procedure was applied to diclofenac-d4. Under the chromatographic conditions, the m/… were selected for the optimal monitoring of diclofenac and diclofenac-d4, respectively. …
Number of citations: 5 www.mdpi.com
DM Sanchez, HM Brown, R Yin, B Chen, M Vavrek… - Analytica Chimica …, 2022 - Elsevier
… Quantification is performed by adding diclofenac-d4 to the solvent and supplying it at a constant rate throughout the imaging experiment as described in detail in the experimental …
Number of citations: 14 www.sciencedirect.com
Á Castillo, E Gracia-Lor, AF Roig-Navarro… - Analytica Chimica …, 2013 - Elsevier
Isotope dilution mass spectrometry (IDMS) based on isotope pattern deconvolution (IPD) has been applied here to MS/MS (QqQ) in order to carry out the quantification and confirmation …
Number of citations: 15 www.sciencedirect.com
F Sacher, M Ehmann, S Gabriel, C Graf… - Journal of …, 2008 - pubs.rsc.org
… The deuterated compounds carbamazepine-d10, diclofenac-d4 and ibuprofen-d3 used as internal standards for the HPLC-MS-MS method were purchased from Dr Ehrenstorfer GmbH, …
Number of citations: 132 pubs.rsc.org
K Lin, J Gan - Chemosphere, 2011 - Elsevier
… room temperature and then added with known amounts of the deuterium labeled standards (10 ng each for sulfamethoxazole-d4 and trimethoprim-d9, and 25 ng each for diclofenac-d4, …
Number of citations: 284 www.sciencedirect.com
O Langer, J Song, MS Choi, E Lackner, F Bergmann… - Bioanalysis, 2022 - Future Science
… A stock solution (1 mg/ml) of diclofenac and diclofenac-D4 was prepared in DMSO. The stock … stock solution was diluted in methanol to a diclofenac-D4 concentration of 200 ng/ml. The …
Number of citations: 3 www.future-science.com
V Hinnenkamp, P Balsaa, TC Schmidt - Analytical and bioanalytical …, 2021 - Springer
… Atrazine-d5, desethyl atrazine-d6, diclofenac-d4, diuron-d6, methamidophos-d6 and pendimethalin-d5 were used for ESI+ data, and acesulfame-d4, chloramphenicol-d5, diclofenac-d4 …
Number of citations: 16 link.springer.com
N Pérez-Lemus, R López-Serna, SI Pérez-Elvira… - Microchemical …, 2022 - Elsevier
This paper presents a comparison of three different analytical proposals for the determination of 60 pharmaceuticals and personal care products (PPCPs) in solid urban sewage sludge. …
Number of citations: 6 www.sciencedirect.com
J Wu, J Yue, R Hu, Z Yang, L Zhang - International Journal of …, 2008 - idc-online.com
… 13C-naproxen-d3, 13C-diclofenac-d4, 13C-gemfibrozil–d6 and 13C-ibuprofen-d3, and then stabilized with 500 mg Na4EDTA) with AutoTrace SPE workstation (Caliper, Hopkinton, MA, …
Number of citations: 35 www.idc-online.com
CR Ohoro, AO Adeniji, L Semerjian, OO Okoh… - Emerging …, 2021 - Elsevier
… The solution (500 mL) was spiked with a known quantity (200 μg/L) of surrogate standard of pharmaceuticals (Diclofenac-d4); and mixed well before extraction using SPE suction …
Number of citations: 14 www.sciencedirect.com

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